molecular formula C11H15N5OS2 B5307611 2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide

Cat. No. B5307611
M. Wt: 297.4 g/mol
InChI Key: ONOHKEVPTZYAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide, also known as ITTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITTA is a member of the thiazole family of compounds and has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of 2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide is not fully understood, but it is believed to act through the inhibition of various enzymes and pathways involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer cell growth.

Advantages and Limitations for Lab Experiments

2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has been shown to exhibit potent anti-inflammatory and anticancer activity in various in vitro and in vivo models. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and more research is needed to elucidate its effects on various pathways and enzymes.

Future Directions

There are several future directions for research on 2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide. One area of research could focus on further elucidating the mechanism of action of this compound and its effects on various pathways and enzymes. Another area of research could focus on developing more potent and selective this compound analogs for use in therapeutic applications. Additionally, more research is needed to determine the safety and efficacy of this compound in animal models and human clinical trials.

Synthesis Methods

2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide can be synthesized using a variety of methods, including the reaction of 2-bromoacetic acid with 2-mercapto-1,3-thiazole, followed by reaction with 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol. Other methods involve the reaction of 2-chloroacetic acid with 2-mercapto-1,3-thiazole, followed by reaction with 4-isopropyl-5-methyl-4H-1,2,4-triazole-3-thiol.

Scientific Research Applications

2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that this compound exhibited potent anti-inflammatory activity in animal models of inflammation. Another study found that this compound showed significant anticancer activity in vitro against several human cancer cell lines.

properties

IUPAC Name

2-[(5-methyl-4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5OS2/c1-7(2)16-8(3)14-15-11(16)19-6-9(17)13-10-12-4-5-18-10/h4-5,7H,6H2,1-3H3,(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOHKEVPTZYAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C(C)C)SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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